Ivabradine-d3 Hydrochloride

描述

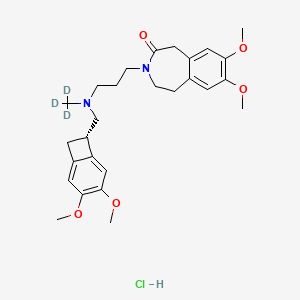

Structure

3D Structure of Parent

属性

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUKNZUABFFNQS-AFMQDYKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675983 |

Source

|

| Record name | 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217809-61-4 |

Source

|

| Record name | 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ivabradine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine-d3 Hydrochloride is the deuterated analog of Ivabradine Hydrochloride, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Due to its isotopic labeling, Ivabradine-d3 Hydrochloride serves as an invaluable internal standard for the quantitative analysis of Ivabradine in complex biological matrices, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive technical overview of Ivabradine-d3 Hydrochloride, including its physicochemical properties, the mechanism of action of its non-deuterated counterpart, detailed experimental protocols for its use and synthesis, and relevant quantitative data to support research and development activities.

Physicochemical Properties

Quantitative data for Ivabradine-d3 Hydrochloride and its non-deuterated form are summarized below.

| Property | Ivabradine-d3 Hydrochloride | Ivabradine Hydrochloride |

| Chemical Formula | C₂₇H₃₃D₃N₂O₅ • HCl[1] | C₂₇H₃₆N₂O₅ • HCl[2] |

| Molecular Weight | 508.1 g/mol [1] | 505.05 g/mol [2] |

| CAS Number | 1217809-61-4[1] | 148849-67-6 |

| Melting Point | >190°C (decomposed)[3] | 135-140°C[4] |

| Solubility | DMSO: Slightly Soluble, Methanol: Slightly Soluble[1][3] | Water: 50.51 mg/mL, DMSO: 50.51 mg/mL |

| Appearance | Solid[3] | White to off-white crystalline powder |

| Purity | ≥99% deuterated forms (d₁-d₃)[1] | >95% (HPLC)[5] |

Mechanism of Action of Ivabradine

Ivabradine exerts its pharmacological effect by selectively inhibiting the "funny" current (I_f) in the sinoatrial (SA) node of the heart.[6] This current, mediated by HCN channels (primarily the HCN4 isoform in the SA node), is crucial for the spontaneous diastolic depolarization of pacemaker cells, thus regulating the heart rate.[7][8] By binding to the intracellular side of the open HCN4 channel, Ivabradine blocks the influx of Na⁺ and K⁺ ions, which slows the rate of diastolic depolarization.[9] This leads to a dose-dependent reduction in heart rate without affecting myocardial contractility, atrioventricular conduction, or ventricular repolarization.[6][10]

Signaling Pathway of Ivabradine's Effect on Cardiac Pacemaker Cells

Caption: Ivabradine's mechanism of action on the HCN4 channel.

Pharmacological and Pharmacokinetic Data of Ivabradine

This section provides key quantitative data for the non-deuterated form, Ivabradine.

In Vitro Pharmacology

| Parameter | Value | Channel/System |

| IC₅₀ | ~0.5 - 2.5 µM | HCN Channels |

| IC₅₀ | 2.9 µM[11][12] | I_f Inhibitor |

| EC₅₀ | 4.5 µM | Mouse HCN1 |

| EC₅₀ | 4.52 µM | Human HCN2 |

| EC₅₀ | 4.28 µM | Human HCN4 |

Clinical Pharmacokinetics (Oral Administration)

| Parameter | Value |

| Bioavailability | ~40%[6][13] |

| Time to Cₘₐₓ | ~1 hour (fasting)[13] |

| Plasma Protein Binding | ~70%[6] |

| Elimination Half-life | ~6 hours[6] |

| Metabolism | Primarily by CYP3A4 in the liver and intestines[6] |

| Cₘₐₓ (maintenance dose) | 28 ng/mL[14] |

| AUC (maintenance dose) | 197 ng*h/mL[14] |

Experimental Protocols

Synthesis of Ivabradine Hydrochloride

The synthesis of Ivabradine Hydrochloride is a multi-step process. The following is a generalized protocol based on patented synthesis routes.[4][15][16]

Step 1: Reaction of 3-chloro-N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylpropan-1-amine with 7,8-Dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one [4]

-

To a solution of 7,8-Dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one in dimethylsulfoxide (DMSO), add potassium tert-butoxide and stir until a clear solution is formed.

-

Add a solution of 3-(Chloro-propyl)-(3,4-dimethoxy-bicyclo[4.2.0]octa-1(6),2,4-trien-7-ylmethyl)-methyl-amine in DMSO dropwise to the reaction mixture at 25-30°C.

-

Stir the reaction mixture for 4-5 hours at the same temperature.

-

Upon completion, pour the reaction mass into chilled water and stir.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the Ivabradine free base.

Step 2: Conversion to Ivabradine Hydrochloride [16]

-

Dissolve the Ivabradine free base in a suitable solvent (e.g., a mixture of acetone and methanol).

-

Treat the solution with alcoholic hydrogen chloride.

-

Heat the solution and then distill off the solvent under reduced pressure.

-

The resulting solid can be further purified by stirring with a non-polar solvent like n-heptane, followed by filtration and drying under vacuum.

Quantification of Ivabradine in Human Plasma using LC-MS/MS with Ivabradine-d3 Hydrochloride as Internal Standard

This protocol outlines a typical bioanalytical method for the determination of Ivabradine in human plasma.

A. Sample Preparation (Protein Precipitation) [17]

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add a specific amount of Ivabradine-d3 Hydrochloride solution (internal standard).

-

Add 100 µL of 7% perchloric acid to precipitate the plasma proteins.

-

Vortex the mixture for a few minutes.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

B. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | C18 column (e.g., Diamonsil C18, 150 mm x 4.6 mm, 5 µm)[18] |

| Mobile Phase | Methanol and 5 mM ammonium acetate buffer with 0.2% formic acid (80:20, v/v)[18] |

| Flow Rate | 1.0 mL/min[19] |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer (e.g., API 4000) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Ivabradine: m/z 469 → 177 + 262[17], Ivabradine-d6: m/z 644.37 → 130.41[19] |

| Linear Range | 0.49 ng/mL to 49.30 ng/mL[17] |

Experimental Workflows

Workflow for Pharmacokinetic Study using Ivabradine-d3 Hydrochloride

Caption: Workflow for a pharmacokinetic study of Ivabradine.

Conclusion

Ivabradine-d3 Hydrochloride is an essential tool for the accurate quantification of Ivabradine in biological samples, which is critical for pharmacokinetic and pharmacodynamic studies in drug development. This guide has provided a detailed technical overview of its properties, the mechanism of action of its non-deuterated form, and practical experimental protocols. The presented quantitative data and workflows are intended to support researchers and scientists in their ongoing and future work with this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ivabradine Hydrochloride | C27H37ClN2O5 | CID 3045381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ivabradine-d3 Hydrochloride | 1217809-61-4 [m.chemicalbook.com]

- 4. EP2097383B1 - Process for preparation of ivabradine hydrochloride - Google Patents [patents.google.com]

- 5. Ivabradine Hydrochloride | LGC Standards [lgcstandards.com]

- 6. Ivabradine - Wikipedia [en.wikipedia.org]

- 7. The Biological Effects of Ivabradine in Cardiovascular Disease [mdpi.com]

- 8. Impact of ivabradine on the cardiac function of chronic heart failure reduced ejection fraction: Meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ivabradine: Evidence and current role in cardiovascular diseases and other emerging indications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ivabradine hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]

- 12. Ivabradine (D3 Hydrochloride) | CAS#:1217809-61-4 | Chemsrc [chemsrc.com]

- 13. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. eureka.patsnap.com [eureka.patsnap.com]

- 16. US8212026B2 - Process for the preparation of ivabradine hydrochloride and polymorph thereof - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties of Ivabradine-d3 Hydrochloride

Introduction: Ivabradine-d3 Hydrochloride is the deuterated form of Ivabradine Hydrochloride, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel.[1][2] Due to its isotopic labeling, it serves as an ideal internal standard for the quantification of ivabradine in various biological matrices using mass spectrometry-based techniques like GC-MS or LC-MS.[1][2][3] Ivabradine itself is a crucial therapeutic agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure by selectively lowering the heart rate.[4][5][6] This document provides a comprehensive overview of the core chemical properties, mechanism of action, and relevant experimental protocols for Ivabradine-d3 Hydrochloride.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of Ivabradine-d3 Hydrochloride are summarized below. For comparative purposes, the properties of the non-deuterated parent compound, Ivabradine Hydrochloride, are also provided.

Table 1: Chemical Properties of Ivabradine-d3 Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 1217809-61-4 | [1][7][8] |

| Molecular Formula | C₂₇H₃₃D₃N₂O₅ • HCl | [1][3] |

| C₂₇H₃₄D₃ClN₂O₅ | [2][7][8] | |

| Molecular Weight | 508.1 g/mol | [1][3] |

| 508.06 g/mol | [2][7] | |

| Formal Name | (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl-d₃)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, monohydrochloride | [1][3] |

| Synonyms | Ivabradine-d3 HCl, Corlentor-d3, Procoralan-d3 | [7] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1][3] |

| Physical Form | Solid | [3] |

| Solubility | DMSO: Slightly Soluble; Methanol: Slightly Soluble | [1][3] |

| SMILES | COC(C(OC)=C1)=CC2=C1--INVALID-LINK--CN(C([2H])([2H])[2H])CCCN3CCC(C=C(OC)C(OC)=C4)=C4CC3=O.Cl | [1][3] |

| InChIKey | HLUKNZUABFFNQS-AFMQDYKRSA-N | [1][7] |

Table 2: Comparative Properties of Ivabradine Hydrochloride (Parent Compound)

| Property | Value | Source(s) |

| CAS Number | 148849-67-6 | [6][9][10] |

| Molecular Formula | C₂₇H₃₆N₂O₅ • HCl | [9] |

| C₂₇H₃₇ClN₂O₅ | [6] | |

| Molecular Weight | 505.1 g/mol | [9] |

| 505.0 g/mol | [6] | |

| 505.05 g/mol | [10] | |

| Formal Name | 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, monohydrochloride | [9] |

| Synonyms | S 16257 | [9] |

| Physical Form | Crystalline solid | [9] |

| Melting Point | >190°C (Decomposes) | [10] |

| Solubility | DMF: 25 mg/ml; DMSO: 20 mg/ml; Ethanol: 1 mg/ml; PBS (pH 7.2): 10 mg/ml | [9] |

Mechanism of Action: I_f_ Channel Inhibition

Ivabradine acts as a selective and specific inhibitor of the I_f_ (funny) current in the sinoatrial (SA) node of the heart.[4][11] The I_f_ current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is a crucial component of the cardiac pacemaker activity, controlling the heart rate.[4][12][13]

By binding to the intracellular side of the HCN4 channel pore, Ivabradine blocks the flow of ions, which reduces the rate of diastolic depolarization in the SA node.[4][5][11] This action specifically slows the firing rate of pacemaker cells, resulting in a dose-dependent reduction of the heart rate.[4][5] Unlike other rate-lowering agents such as beta-blockers or calcium channel blockers, Ivabradine's mechanism does not affect myocardial contractility, ventricular repolarization, or blood pressure.[4][12][13]

Experimental Protocols & Methodologies

Quantification of Ivabradine using LC-MS with Ivabradine-d3 HCl as Internal Standard

Ivabradine-d3 Hydrochloride is primarily used as an internal standard (IS) for the accurate quantification of Ivabradine in biological samples.

Objective: To determine the concentration of Ivabradine in a plasma sample.

Methodology:

-

Sample Preparation:

-

Spike a known concentration of Ivabradine-d3 HCl (Internal Standard) into all samples, calibration standards, and quality controls.

-

Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation (LC):

-

Inject the supernatant into a Liquid Chromatography system.

-

Use a suitable C18 reverse-phase column.

-

Employ a gradient elution method with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol). This separates Ivabradine and Ivabradine-d3 from other matrix components.

-

-

Mass Spectrometric Detection (MS):

-

The eluent from the LC column is directed to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor specific precursor-to-product ion transitions for both Ivabradine and Ivabradine-d3 HCl using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (Ivabradine) to the internal standard (Ivabradine-d3).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Ivabradine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Synthesis and Purification of Ivabradine Hydrochloride

The following is a generalized protocol for the synthesis of Ivabradine and its conversion to the hydrochloride salt, based on described chemical synthesis routes.[14][15]

Objective: To synthesize Ivabradine base and convert it to Ivabradine Hydrochloride with high purity.

Methodology:

-

Catalytic Hydrogenation (Reduction):

-

Charge a reaction vessel with the precursor, (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1H-benzo[d]azepin-2(3H)-one.[14]

-

Add a solvent such as glacial acetic acid and a palladium-on-carbon (Pd/C) catalyst.[14]

-

Purge the vessel with nitrogen and then introduce hydrogen gas at a controlled temperature (e.g., 15-25°C).[14]

-

Allow the reaction to proceed for several hours until completion.[14]

-

-

Work-up and Isolation of Ivabradine Base:

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Add water and an organic solvent like ethyl acetate to the filtrate.[14]

-

Adjust the pH to 9-10 with a base (e.g., sodium hydroxide solution) to neutralize the acid and deprotonate the amine.[14]

-

Perform a liquid-liquid extraction. Combine the organic phases, wash with saturated sodium bicarbonate and brine, then dry over a drying agent.[14]

-

Evaporate the solvent under reduced pressure to yield the crude Ivabradine base.[14]

-

-

Salt Formation (Hydrochloride):

-

Dissolve the isolated Ivabradine base in a suitable organic solvent, such as ethyl acetate.[14]

-

Cool the solution (e.g., to 0-10°C).[14]

-

Slowly add a solution of hydrogen chloride in a solvent (e.g., 20 wt% HCl in isopropanol) with stirring.[14]

-

A white solid, Ivabradine Hydrochloride, will precipitate.[14]

-

-

Purification and Analysis:

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ivabradine-d3 (hydrochloride) | CAS 1217809-61-4 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Ivabradine - Wikipedia [en.wikipedia.org]

- 5. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ivabradine Hydrochloride | C27H37ClN2O5 | CID 3045381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ivabradine (D3 Hydrochloride) | CAS#:1217809-61-4 | Chemsrc [chemsrc.com]

- 8. Ivabradine-D3 Hydrochloride - Acanthus Research [acanthusresearch.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Ivabradine Hydrochloride | 148849-67-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 11. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]

- 12. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Ivabradine: Package Insert / Prescribing Information / MOA [drugs.com]

- 14. Ivabradine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 15. Process for preparation of ivabradine hydrochloride - Patent 2097383 [data.epo.org]

An In-depth Technical Guide to the Mechanism of Action of Ivabradine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, represents a targeted therapeutic approach for the management of chronic stable angina pectoris and heart failure. Its deuterated analogue, Ivabradine-d3 Hydrochloride, serves as a valuable tool in pharmacokinetic and metabolic research, exhibiting an identical mechanism of action to the parent compound. This technical guide provides a comprehensive overview of the molecular interactions, physiological effects, and experimental validation of Ivabradine's mechanism of action. Through a detailed examination of its binding to HCN channels, the resultant inhibition of the "funny" current (If), and the subsequent reduction in sinoatrial node firing rate, this document offers an in-depth resource for researchers and professionals in the field of cardiovascular drug development. Quantitative data from preclinical and clinical studies are systematically presented, alongside detailed experimental protocols and visual representations of key pathways and workflows.

Core Mechanism of Action: Selective If Current Inhibition

Ivabradine's primary mechanism of action is the selective and specific inhibition of the If "funny" current in the sinoatrial (SA) node of the heart.[1][2] This current, predominantly carried by HCN4 channels in the SA node, is a mixed Na+-K+ inward current crucial for the spontaneous diastolic depolarization of pacemaker cells.[2][3] By inhibiting this current, ivabradine slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate without affecting myocardial contractility, ventricular repolarization, or blood pressure.[2][3][4][5][6]

Ivabradine-d3 is the deuterium-labeled version of Ivabradine. Deuteration is a process where hydrogen atoms in a molecule are replaced by their heavier isotope, deuterium. This modification does not alter the fundamental mechanism of action of the drug but is often utilized in research to study the pharmacokinetics and metabolism of the compound, for instance, as a tracer or internal standard in analytical methods.[7] Therefore, the mechanism of action described herein for Ivabradine is directly applicable to Ivabradine-d3 Hydrochloride.

Molecular Target: The HCN Channel

The molecular targets of Ivabradine are the HCN channels, with a particular prominence for the HCN4 isoform expressed in the sinoatrial node.[2][3] Ivabradine exhibits a state-dependent binding mechanism, preferentially interacting with the open state of the HCN4 channel from the intracellular side.[8][9] This "open channel block" contributes to its use-dependent nature, meaning its inhibitory effect is more pronounced at higher heart rates.[8]

Mutagenesis and in silico modeling studies have identified the binding site for ivabradine within a cavity below the channel pore. Specifically, residues Y506, F509, and I510 in the S6 transmembrane domain of the hHCN4 channel have been shown to be critical for ivabradine binding and stabilization.[10]

Signaling Pathway of If Current Inhibition

The inhibition of the If current by ivabradine directly impacts the pacemaker potential of sinoatrial node cells. The following diagram illustrates the signaling pathway leading to heart rate reduction.

Quantitative Data

The inhibitory effect of ivabradine on HCN channels and its clinical efficacy in heart rate reduction have been quantified in numerous studies.

Preclinical Data: HCN Channel Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of ivabradine for different HCN channel isoforms.

| HCN Isoform | IC50 (µM) | Species/Cell Line | Reference |

| hHCN4 | ~0.5 - 2.5 | HEK293 cells | |

| HCN1 | ~2.0 | Recombinantly expressed | [11] |

| HCN2 | Not specified (equipotent to other isoforms) | - | [12] |

| HCN3 | Not specified (equipotent to other isoforms) | - | [12] |

| Native Ih | ~1.4 | Small sensory neurons | [11] |

Clinical Data: Heart Rate Reduction

Clinical trials have demonstrated a consistent and significant reduction in heart rate in patients treated with ivabradine.

| Trial Name | Patient Population | Baseline Heart Rate (bpm) | Ivabradine-induced Heart Rate Reduction (bpm) | Reference |

| SHIFT | Heart Failure with Reduced Ejection Fraction | ~80 | 10.9 (placebo-corrected) | [1] |

| J-SHIFT | Japanese patients with Chronic Heart Failure | ≥75 | 15.2 (vs. 6.1 in placebo) | [13] |

| Pooled Analysis | Chronic Coronary Syndrome | ~77 | 11.4 (vs. placebo) | [2] |

| Systematic Review | Cardiogenic and Septic Shock | Not specified | 18.7 (pooled mean) | [14] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of ivabradine.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effect of ivabradine on HCN channel currents.

Objective: To measure the inhibition of HCN channel currents by Ivabradine.

Cell Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the desired human HCN isoform (e.g., hHCN4) are cultured under standard conditions.

-

Cells are plated on glass coverslips 24-48 hours before the experiment.

Solutions:

-

Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.[15]

-

External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, 5.5 Glucose, pH adjusted to 7.4 with NaOH. To isolate HCN currents, blockers of other channels such as 1 mM BaCl2 and 2 mM MnCl2 can be added.[15]

Voltage-Clamp Protocol:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane potential at a depolarized level where HCN channels are closed (e.g., -35 mV).[15][16]

-

Apply hyperpolarizing voltage steps to activate the HCN channels (e.g., to -140 mV for 0.6 seconds).[15]

-

Follow with a depolarizing step to deactivate the channels (e.g., to +5 mV for 0.3 seconds).[15]

-

Repeat this pulse protocol at a set frequency (e.g., 0.5 Hz) to elicit stable HCN currents.[15]

-

Perfuse the bath with the external solution containing various concentrations of Ivabradine.

-

Record the current traces before and after drug application to determine the extent of inhibition.

Data Analysis:

-

The fractional block is calculated as (Icontrol - Iivabradine) / Icontrol.

-

Plot the fractional block against the ivabradine concentration and fit the data with the Hill equation to determine the IC50.[15]

Radioligand Binding Assay (Conceptual)

Objective: To determine the binding affinity of Ivabradine-d3 to HCN channels.

Materials:

-

Cell membranes prepared from cells overexpressing the target HCN channel.

-

A radiolabeled ligand that binds to the HCN channel (e.g., [³H]-Ivabradine or another suitable radioligand).

-

Unlabeled Ivabradine-d3 (as the competitor).

-

Binding buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand.

-

In parallel, incubate the membranes and radioligand with increasing concentrations of unlabeled Ivabradine-d3.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

-

The amount of bound radioligand will decrease as the concentration of unlabeled Ivabradine-d3 increases.

-

Plot the percentage of specific binding against the concentration of Ivabradine-d3.

-

Fit the data to a one-site competition model to determine the IC50 (concentration of Ivabradine-d3 that displaces 50% of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Conclusion

Ivabradine-d3 Hydrochloride, through its selective inhibition of the If current in the sinoatrial node, provides a targeted approach to heart rate reduction. Its mechanism, identical to that of non-deuterated ivabradine, is well-characterized at the molecular, cellular, and clinical levels. The use-dependent and open-channel blocking properties of ivabradine underscore its specificity for the HCN4 channel, the primary driver of cardiac pacemaker activity. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals engaged in the study of cardiovascular pharmacology and the development of novel therapeutic agents. Further research into the subtle differences in the kinetics of ivabradine's interaction with various HCN isoforms may provide opportunities for the development of even more selective If inhibitors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Effects of selective heart rate reduction with ivabradine on LV function and central hemodynamics in patients with chronic coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. drugs.com [drugs.com]

- 5. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Identification of the molecular site of ivabradine binding to HCN4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mdpi.com [mdpi.com]

- 14. Ivabradine use in critical care: a systematic review and metanalysis of cardiogenic and septic shock patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]

- 16. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Ivabradine-d3 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ivabradine-d3 Hydrochloride, a deuterated analog of the anti-anginal drug Ivabradine. This document details a proposed synthetic pathway, experimental protocols for characterization, and presents quantitative data in a structured format. It is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris and chronic heart failure.[1] It selectively inhibits the If current in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility or blood pressure.[2] Isotopic labeling of drug molecules, such as the introduction of deuterium, is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies. Deuterated compounds, like Ivabradine-d3 Hydrochloride, can serve as internal standards for quantitative bioanalysis by mass spectrometry, aiding in the accurate determination of drug concentrations in biological matrices.[3] The deuterium substitution can also subtly alter the metabolic profile of a drug, a field of growing interest in drug discovery.[4]

This guide focuses on Ivabradine-d3 Hydrochloride where the three hydrogen atoms of the N-methyl group are replaced by deuterium.

Synthesis of Ivabradine-d3 Hydrochloride

The synthesis of Ivabradine-d3 Hydrochloride can be achieved by modifying established synthetic routes for Ivabradine. The key step involves the introduction of a trideuterated methyl group. A proposed synthetic pathway starts from the precursor, (S)-3-(3-aminopropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one, and involves a reductive amination with a deuterated formaldehyde source or direct alkylation with a deuterated methylating agent. A plausible and efficient method is the N-methylation of the secondary amine precursor using a deuterated methylating agent like trideuteromethyl iodide (CD₃I).

A potential synthetic route is outlined below:

Caption: Proposed synthetic pathway for Ivabradine-d3 Hydrochloride.

Experimental Protocol: Proposed Synthesis of Ivabradine-d3 Hydrochloride

This protocol is a proposed method based on analogous syntheses of Ivabradine and general deuteromethylation procedures.

Step 1: N-Deuteromethylation of the Secondary Amine Precursor

-

To a solution of (S)-3-(3-((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methylamino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add trideuteromethyl iodide (CD₃I, 1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ivabradine-d3 free base.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Formation of Ivabradine-d3 Hydrochloride

-

Dissolve the purified Ivabradine-d3 free base in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in isopropanol (e.g., 20 wt%) dropwise with stirring.[5]

-

A white precipitate of Ivabradine-d3 Hydrochloride should form.

-

Continue stirring in the ice bath for 1 hour.

-

Collect the solid by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum to obtain the final product.

Characterization of Ivabradine-d3 Hydrochloride

The successful synthesis of Ivabradine-d3 Hydrochloride must be confirmed through various analytical techniques. The characterization will involve confirming the molecular structure and assessing the purity of the final compound.

Data Presentation

The following tables summarize the expected and reported characterization data for both Ivabradine Hydrochloride and its deuterated analog.

Table 1: Physicochemical Properties

| Property | Ivabradine Hydrochloride | Ivabradine-d3 Hydrochloride |

| Molecular Formula | C₂₇H₃₇ClN₂O₅ | C₂₇H₃₄D₃ClN₂O₅[6] |

| Molecular Weight | 505.05 g/mol [1] | 508.07 g/mol [7] |

| Appearance | White to off-white crystalline powder | Expected to be a white to off-white solid |

| Solubility | Soluble in water and methanol[8] | Expected to be soluble in water and methanol |

Table 2: Spectroscopic Data

| Technique | Ivabradine Hydrochloride | Ivabradine-d3 Hydrochloride (Expected) |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~2.7 (s, 3H, N-CH₃) and other characteristic peaks for the molecule.[9] | Absence of the singlet at ~2.7 ppm. Other peaks should remain largely unchanged. |

| ¹³C NMR (DMSO-d₆) | Characteristic peaks for all 27 carbon atoms. | The signal for the N-CH₃ carbon will likely show a multiplet due to C-D coupling and a slight upfield shift. |

| Mass Spectrometry (ESI+) | m/z: 469.27 [M+H]⁺ | m/z: 472.29 [M+H]⁺ |

| MS/MS Fragmentation (of [M+H]⁺) | Key fragments at m/z 177.1.[10] | Expected key fragments at m/z 177.1 (no deuterium in this fragment) and others showing a +3 Da shift if they contain the N-CD₃ group. |

Table 3: Chromatographic Data

| Parameter | Ivabradine Hydrochloride | Ivabradine-d3 Hydrochloride (Expected) |

| HPLC Purity | >99%[5] | >98% |

| Retention Time (RP-HPLC) | Dependent on method, e.g., ~6.9 min.[8] | A slight shift in retention time compared to the non-deuterated standard may be observed. |

| Isotopic Purity | N/A | >98% (as determined by MS) |

Experimental Protocols for Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of Ivabradine-d3 Hydrochloride.

-

Method: A reverse-phase HPLC method can be employed.[8]

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). For example, a mobile phase of ammonium acetate buffer (pH 6.2) and methanol (40:60 v/v) can be used.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV detection at 281 nm.[8]

-

Injection Volume: 10 µL.[8]

-

Procedure: Dissolve a known amount of Ivabradine-d3 Hydrochloride in the mobile phase to prepare a standard solution. Inject the solution into the HPLC system and record the chromatogram. Purity is calculated based on the area of the main peak relative to the total peak area.

-

3.2.2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and isotopic incorporation of Ivabradine-d3 Hydrochloride.

-

Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique.

-

Ionization Mode: Positive ion mode.

-

Procedure: Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1% formic acid) into the mass spectrometer. Acquire the full scan mass spectrum to observe the protonated molecular ion [M+H]⁺. For fragmentation analysis (MS/MS), select the parent ion and subject it to collision-induced dissociation (CID) to obtain the fragment ion spectrum.

-

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure and the position of deuterium labeling.

-

Method: ¹H and ¹³C NMR spectra should be recorded.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Procedure: Dissolve the sample in the deuterated solvent. For ¹H NMR, the absence of the N-methyl proton signal will confirm successful deuteration. For ¹³C NMR, the signal corresponding to the N-methyl carbon will appear as a multiplet due to coupling with deuterium.

-

Workflow and Signaling Pathway Diagrams

Analytical Workflow for Ivabradine-d3 Hydrochloride

The following diagram illustrates a typical workflow for the synthesis and characterization of Ivabradine-d3 Hydrochloride.

Caption: Analytical workflow for Ivabradine-d3 Hydrochloride.

Ivabradine Signaling Pathway

Ivabradine exerts its therapeutic effect by specifically inhibiting the "funny" current (If) in the sinoatrial (SA) node of the heart. The If current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.

Caption: Mechanism of action of Ivabradine.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of Ivabradine-d3 Hydrochloride. A plausible synthetic route has been proposed, along with detailed, albeit generalized, experimental protocols for its synthesis and characterization using modern analytical techniques. The provided data tables and diagrams are intended to facilitate a deeper understanding of this isotopically labeled compound. While specific experimental data for the deuterated analog is not widely available in the public domain, the information presented here, based on the well-documented chemistry and analysis of Ivabradine, provides a solid foundation for researchers and scientists working in the field of drug development and metabolism.

References

- 1. Ivabradine Hydrochloride | C27H37ClN2O5 | CID 3045381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Process for preparation of ivabradine hydrochloride - Patent 2097383 [data.epo.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Ivabradine-D3 Hydrochloride - Acanthus Research [acanthusresearch.com]

- 7. biocat.com [biocat.com]

- 8. researchpublish.com [researchpublish.com]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: IVABRADINE SPECTRAL VISIT [orgspectroscopyint.blogspot.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical and Chemical Properties of Ivabradine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine-d3 Hydrochloride is the deuterated analog of Ivabradine Hydrochloride, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which plays a crucial role in regulating the pacemaker current (If) in the sinoatrial node of the heart.[1] Its primary application in a research and development setting is as an internal standard for the quantitative analysis of Ivabradine in biological samples and pharmaceutical formulations, typically by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass difference, allowing for precise differentiation from the non-labeled parent drug without significantly altering its chemical properties. This guide provides a comprehensive overview of the physical and chemical properties of Ivabradine-d3 Hydrochloride, along with experimental protocols and its mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ivabradine-d3 Hydrochloride is presented below. Data for the non-deuterated form, Ivabradine Hydrochloride, is also included for comparison where available.

| Property | Ivabradine-d3 Hydrochloride | Ivabradine Hydrochloride |

| Chemical Name | (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl-d3)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, monohydrochloride[1] | 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, monohydrochloride[2] |

| CAS Number | 1217809-61-4[1] | 148849-67-6[2] |

| Molecular Formula | C₂₇H₃₃D₃N₂O₅ · HCl[1] | C₂₇H₃₆N₂O₅ · HCl[2] |

| Molecular Weight | 508.1 g/mol [1] | 505.05 g/mol [3] |

| Appearance | Solid[1] | White to off-white solid[3] |

| Melting Point | Not explicitly reported | >190°C (with decomposition)[4] |

| Solubility | Slightly soluble in DMSO and Methanol[1] | DMSO: ~20 mg/mL[5], 101 mg/mL[3] Methanol: Soluble[4] Water: Soluble[4] Ethanol: ~1 mg/mL[5] Dimethyl Formamide (DMF): ~25 mg/mL[5] PBS (pH 7.2): ~10 mg/mL[5] |

| UV Maximum (λmax) | Not explicitly reported | 287 nm[5] |

| Storage | -20°C[1] | -20°C[6] |

| Stability | ≥ 4 years at -20°C[1] | ≥ 4 years at -20°C[5] |

Spectral Data

1H NMR (Ivabradine Hydrochloride): A representative 1H-NMR spectrum in D₂O shows characteristic peaks at approximately δ 2.15 (s, 2H), 2.66-2.70 (d, 2H), 2.91 (s, 3H, this signal would be absent in the d3-variant), 3.00-3.03 (t, 2H), 3.12-3.14 (t, 2H), 3.16-3.18 (t, 1H), 3.23-3.29 (t, 1H), 3.41-3.44 (t, 1H), 3.56-3.60 (t, 1H), 3.62-3.66 (d, 6H), 3.68-3.75 (m, 3H), 3.81-3.84 (d, 6H), 3.86-3.90 (q, 2H), 3.93-3.96 (t, 1H), and 6.64-6.80 (q, 4H).[5]

Mass Spectrometry (Ivabradine): The full scan mass spectrum of the Ivabradine free base shows a prominent [M+H]⁺ ion.[7] For Ivabradine-d3, this would be observed at m/z corresponding to [C₂₇H₃₃D₃N₂O₅+H]⁺.

Experimental Protocols

Synthesis of Ivabradine Hydrochloride (General Procedure)

While a specific protocol for the deuterated form is not publicly detailed, the synthesis would likely follow a similar pathway to the non-deuterated compound, with the introduction of the trideuteromethyl group at a suitable stage. A general synthesis of Ivabradine Hydrochloride involves the following key steps[8][9]:

-

Preparation of the Benzazepinone Moiety: Synthesis of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one.

-

Preparation of the Side Chain: Synthesis of (S)-N-((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methyl-3-chloropropan-1-amine. For the d3-variant, a deuterated methylating agent (e.g., CD₃I) would be used in this step.

-

Coupling Reaction: Condensation of the benzazepinone moiety with the side chain in the presence of a base.

-

Salt Formation: Treatment of the resulting Ivabradine free base with hydrochloric acid to yield Ivabradine Hydrochloride.

-

Purification: Recrystallization from a suitable solvent system to obtain the final product.

A detailed, multi-step synthesis is outlined in various patents, often involving the reaction of 3-{3-[--INVALID-LINK--amino]propyl}-7,8-dimethoxy-1H-3-benzazepin-2-one with a reducing agent like palladium on carbon in the presence of hydrogen gas, followed by conversion to the hydrochloride salt.[8]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of Ivabradine Hydrochloride, which can be adapted for Ivabradine-d3 Hydrochloride.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and a buffer solution (e.g., 25 mM phosphate buffer, pH 6.5) in a ratio of approximately 60:40 (v/v).

-

Flow Rate: 0.8 to 1.0 mL/min.

-

Detection Wavelength: 287 nm.

-

Injection Volume: 10-20 µL.

-

Quantification: Based on the peak area of the analyte compared to a standard curve.

This method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Mechanism of Action: Signaling Pathway

Ivabradine exerts its pharmacological effect by selectively inhibiting the If current in the sinoatrial (SA) node of the heart. The SA node acts as the natural pacemaker, and the If current is a key determinant of the diastolic depolarization rate, which in turn governs the heart rate.

Caption: Mechanism of action of Ivabradine.

By binding to the intracellular side of the HCN channel, Ivabradine blocks the influx of sodium and potassium ions, thereby reducing the slope of diastolic depolarization. This leads to a decrease in the firing rate of the SA node and a consequent reduction in heart rate, without affecting myocardial contractility, atrioventricular conduction, or ventricular repolarization.[1]

Experimental Workflow: Quantification using LC-MS

Ivabradine-d3 Hydrochloride is primarily used as an internal standard in LC-MS based bioanalytical methods. A typical workflow for such an analysis is depicted below.

Caption: Workflow for bioanalytical quantification.

This workflow ensures accurate and precise measurement of Ivabradine concentrations in biological matrices by compensating for variations in sample preparation and instrument response.

Conclusion

Ivabradine-d3 Hydrochloride is an essential tool for the accurate quantification of Ivabradine in preclinical and clinical research. This guide has provided a detailed overview of its physical and chemical properties, drawing comparisons with its non-deuterated counterpart. While specific experimental data for the deuterated form remains proprietary to manufacturers, the provided information on the non-deuterated form, along with general experimental protocols and a clear understanding of its mechanism of action, serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ivabradine Hydrochloride | C27H37ClN2O5 | CID 3045381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. Ivabradine Hydrochloride | LGC Standards [lgcstandards.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: IVABRADINE SPECTRAL VISIT [orgspectroscopyint.blogspot.com]

- 6. Ivabradine hydrochloride | HCN Channels | Tocris Bioscience [tocris.com]

- 7. IVABRADINE SYNTHESIS PROCEDURE AND / OR ITS HYDROGEN AMINO DERIVATIVE AND ITS ADDITION SALTS TO A PHARMACEUTICALLY ACCEPTABLE AND INTERMEDIARY SYNTHESIS ACID. - Patent AR-075977-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ivabradine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Process for preparation of ivabradine hydrochloride - Patent 2097383 [data.epo.org]

Ivabradine-d3 Hydrochloride CAS number

An In-Depth Technical Guide to Ivabradine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ivabradine-d3 Hydrochloride, a deuterated analog of Ivabradine. It is primarily intended for use as an internal standard in analytical and bioanalytical studies. This document covers its core properties, mechanism of action, synthesis, and detailed experimental protocols, presenting quantitative data in structured tables and visualizing complex processes with diagrams as required.

Core Properties and Specifications

Ivabradine-d3 Hydrochloride is the N-methyl-d3 isotopologue of Ivabradine Hydrochloride. The stable, heavy isotopes of deuterium do not significantly alter its chemical properties but provide a distinct mass spectrometric signature, making it an ideal internal standard for the quantification of Ivabradine in complex biological matrices by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Physicochemical Data

The fundamental physicochemical properties of Ivabradine-d3 Hydrochloride are summarized below.

| Property | Value | References |

| CAS Number | 1217809-61-4 | [1][2][3][4] |

| Formal Name | (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl-d₃)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, monohydrochloride | [1] |

| Molecular Formula | C₂₇H₃₃D₃N₂O₅ • HCl | [1] |

| Formula Weight | 508.1 g/mol | [1] |

| Appearance | White to off-white solid | [5] |

| Purity (Deuterated) | ≥99% deuterated forms (d₁-d₃) | [1] |

| Solubility | DMSO: Slightly Soluble; Methanol: Slightly Soluble | [1] |

| Storage | Store at -20°C under an inert atmosphere | [6] |

Safety and Handling

Ivabradine-d3 Hydrochloride presents several handling considerations. The following table summarizes key safety data.

| Hazard Category | Description | References |

| Acute Toxicity | Harmful if swallowed. May be harmful if inhaled or absorbed through the skin. | [6][7] |

| Irritation | May cause respiratory tract, skin, and eye irritation. | [6] |

| Reproductive Toxicity | Possible human reproductive toxin/teratogen. May damage fertility or the unborn child. | [6][7] |

| Environmental Hazard | Very toxic to aquatic life. | [7] |

| Personal Protective Equipment | Wear appropriate protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or fume hood. | [6][8] |

Mechanism of Action

Ivabradine, the non-deuterated parent compound, is a specific heart rate-lowering agent.[2] Its mechanism of action is centered on the selective and specific inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the HCN4 isoform, which is the primary driver of the pacemaker "funny" current (I_f) in the sinoatrial (SA) node of the heart.[9][10][11]

The I_f current is a mixed sodium-potassium current that is responsible for the spontaneous diastolic depolarization in pacemaker cells, thus controlling the heart rate.[9][12] By blocking these channels, Ivabradine reduces the slope of this diastolic depolarization, leading to a decrease in the firing rate of the SA node and consequently, a dose-dependent reduction in heart rate.[10][13][14] This action is achieved without affecting myocardial contractility, ventricular repolarization, or blood pressure, distinguishing its mechanism from that of beta-blockers or calcium channel blockers.[9][11][12]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ivabradine-D3 Hydrochloride - Acanthus Research [acanthusresearch.com]

- 4. Ivabradine (D3 Hydrochloride) | CAS#:1217809-61-4 | Chemsrc [chemsrc.com]

- 5. researchpublish.com [researchpublish.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Ivabradine - Wikipedia [en.wikipedia.org]

- 10. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Ivabradine Hydrochloride? [synapse.patsnap.com]

- 14. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Properties of Ivabradine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the core molecular properties of Ivabradine-d3 Hydrochloride, a deuterated analog of Ivabradine Hydrochloride. The inclusion of deuterium isotopes is a critical modification for specific applications in research and clinical analysis, primarily in its use as an internal standard for pharmacokinetic studies.

Core Molecular Data

The fundamental identifying characteristics of a chemical compound are its molecular formula and molecular weight. For isotopically labeled compounds such as Ivabradine-d3 Hydrochloride, these values are distinct from the non-labeled parent compound.

| Property | Ivabradine-d3 Hydrochloride | Ivabradine Hydrochloride (for comparison) |

| Chemical Formula | C₂₇H₃₃D₃N₂O₅ • HCl[1][2] | C₂₇H₃₆N₂O₅ • HCl[3][4] |

| Molecular Weight | 508.1 g/mol [1][2] | ~505.1 g/mol [3][5] |

| CAS Number | 1217809-61-4[1][2][6] | 148849-67-6[5] |

Note: The molecular weight of the non-deuterated form may vary slightly between sources.

Experimental Protocols

The determination of the molecular weight of a compound like Ivabradine-d3 Hydrochloride is typically not presented as a standalone experimental protocol in literature. Instead, it is a fundamental property confirmed during chemical synthesis and characterization using standard analytical techniques. The primary methods for confirming molecular weight are:

-

Mass Spectrometry (MS): This is the most direct method for determining the mass-to-charge ratio of an ionized molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight that can be used to confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, NMR can confirm the presence and location of deuterium atoms, thus validating the successful isotopic labeling and, by extension, the expected molecular weight.

-

Elemental Analysis: This technique determines the percentage composition of the individual elements (Carbon, Hydrogen, Nitrogen, etc.) in a sample. The results can be used to confirm the empirical and molecular formula, from which the molecular weight is calculated.

A detailed experimental protocol for these well-established techniques is beyond the scope of this document, as standard validated methods are typically employed.

Logical Relationship of Ivabradine and its Deuterated Analog

The following diagram illustrates the relationship between the parent compound, Ivabradine, and its deuterated form, which serves as an internal standard in analytical methods.

As depicted, Ivabradine-d3 Hydrochloride is primarily used as an internal standard for the quantification of Ivabradine in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).[2] The known concentration of the deuterated standard allows for precise measurement of the non-deuterated active pharmaceutical ingredient.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ivabradine-d3 (hydrochloride) | CAS 1217809-61-4 | Cayman Chemical | Biomol.com [biomol.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. KEGG DRUG: Ivabradine hydrochloride [kegg.jp]

- 5. Ivabradine Hydrochloride | C27H37ClN2O5 | CID 3045381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ivabradine-D3 Hydrochloride - Acanthus Research [acanthusresearch.com]

Solubility Profile of Ivabradine-d3 Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ivabradine-d3 hydrochloride in various organic solvents. The information presented herein is critical for the development of analytical methods, formulation studies, and in vitro/in vivo experimental design involving this isotopically labeled compound. While specific quantitative solubility data for the deuterated form is limited, this guide leverages available data for its non-deuterated counterpart, Ivabradine hydrochloride, to provide a robust predictive profile. It is a well-established principle in medicinal chemistry that deuterium substitution has a negligible effect on the physicochemical properties of a molecule, including its solubility.

Overview of Ivabradine-d3 Hydrochloride

Ivabradine-d3 hydrochloride is the deuterated analog of Ivabradine hydrochloride, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, specifically targeting the If current in the sinoatrial node.[1][2][3] This targeted action results in a reduction in heart rate without affecting myocardial contractility or blood pressure. The deuterated form is commonly used as an internal standard in pharmacokinetic and metabolic studies utilizing mass spectrometry-based detection methods.[1][2]

Chemical Properties:

| Property | Value |

| Chemical Formula | C₂₇H₃₃D₃N₂O₅ • HCl |

| Molecular Weight | 508.1 g/mol |

| Appearance | White to off-white crystalline powder |

| Storage | -20°C[4][5] |

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Ivabradine hydrochloride in various organic and aqueous solvents. This data serves as a strong proxy for the solubility of Ivabradine-d3 hydrochloride.

| Solvent | Solubility (mg/mL) | Solubility (mM) | Remarks |

| Dimethylformamide (DMF) | ~25[4] | ~49.2 | Soluble |

| Dimethyl Sulfoxide (DMSO) | ~20[4] | ~39.4 | Soluble |

| Water | 50.51[6] | 100[6] | Soluble |

| Ethanol | ~1[4] | ~2.0 | Slightly Soluble |

| Methanol | - | - | Very Soluble[7] |

| Phosphate Buffered Saline (PBS, pH 7.2) | ~10[4] | ~19.7 | Soluble |

Note: The millimolar (mM) concentrations are calculated based on the molecular weight of Ivabradine hydrochloride (505.05 g/mol ).

Qualitative solubility information for Ivabradine-d3 hydrochloride specifically indicates that it is slightly soluble in DMSO and methanol.[5][8][9]

Experimental Protocol for Solubility Determination

A robust method for determining the solubility of Ivabradine-d3 hydrochloride in a specific organic solvent involves the use of High-Performance Liquid Chromatography (HPLC). This method offers high sensitivity and specificity.

Objective: To determine the saturation solubility of Ivabradine-d3 hydrochloride in a selected organic solvent.

Materials:

-

Ivabradine-d3 hydrochloride

-

Selected organic solvent (e.g., DMSO, Ethanol)

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[10]

-

Mobile phase (e.g., Methanol:25 mM phosphate buffer (60:40 v/v), pH 6.5)[10]

-

Volumetric flasks

-

Syringe filters (0.45 µm)

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of Ivabradine-d3 hydrochloride and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation (Equilibrium Method):

-

Add an excess amount of Ivabradine-d3 hydrochloride to a known volume of the selected organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

HPLC Analysis:

-

Set up the HPLC system with the C18 column and the specified mobile phase at a constant flow rate (e.g., 0.8 mL/min).[10]

-

Set the UV detector to the appropriate wavelength for Ivabradine (λmax: ~287 nm).[4][11]

-

Inject a known volume of each calibration standard into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Inject a known volume of the filtered sample supernatant into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of Ivabradine-d3 hydrochloride in the injected sample.

-

Calculate the solubility in mg/mL by accounting for any dilution steps performed on the supernatant.

-

Visualizations

The following diagrams illustrate the mechanism of action of Ivabradine and a typical experimental workflow for solubility determination.

Caption: Mechanism of action of Ivabradine.

Caption: Experimental workflow for solubility determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 3. Ivabradine (D3 Hydrochloride) | CAS#:1217809-61-4 | Chemsrc [chemsrc.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Ivabradine-d3 Hydrochloride CAS#: 1217809-61-4 [m.chemicalbook.com]

- 6. Ivabradine hydrochloride | HCN Channels | Tocris Bioscience [tocris.com]

- 7. eurotradesl.com [eurotradesl.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Ivabradine-d3 (hydrochloride) | CAS 1217809-61-4 | Cayman Chemical | Biomol.com [biomol.com]

- 10. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

Stability and Storage of Ivabradine-d3 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ivabradine-d3 Hydrochloride. Given that detailed stability studies are more readily available for the non-deuterated parent compound, Ivabradine Hydrochloride, this guide leverages that data as a primary reference. The deuterated form, Ivabradine-d3 Hydrochloride, is expected to exhibit similar or enhanced stability due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] This guide collates data from various sources to provide recommendations on storage, handling, and insights into the compound's degradation profile under stress conditions.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of Ivabradine-d3 Hydrochloride, especially to prevent potential hydrogen-deuterium (H-D) exchange and chemical degradation.[2][3] The compound is noted to be hygroscopic.[4] Below is a summary of recommended storage conditions from various suppliers.

| Parameter | Recommendation | Source |

| Temperature | -20°C | [3][4] |

| <-15°C | [1] | |

| 2°C to 8°C | [2] | |

| Atmosphere | Store under an inert atmosphere. | [4] |

| Container | Keep container tightly closed. | [2][4][5] |

| Environment | Store in a dry and well-ventilated place. | [2][4][5] |

| Other | Store with a desiccant. | [2] |

One supplier indicates that Ivabradine-d3 Hydrochloride is stable for at least four years when stored at -20°C.[3] For the non-deuterated form, a shelf-life of 24 months without specific storage restrictions has been granted based on stability data.[6]

Forced Degradation Studies and Stability Profile

Forced degradation studies, primarily conducted on Ivabradine Hydrochloride, provide critical insights into its intrinsic stability and degradation pathways. These studies are essential for developing stability-indicating analytical methods. Ivabradine has been shown to be susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[1][5][7][8]

The following table summarizes the results from various forced degradation studies performed on Ivabradine Hydrochloride.

| Stress Condition | Reagents and Duration | Degradation Observed | Degradation Products Identified | Source(s) |

| Acid Hydrolysis | 2N HCl at 80°C for 24 hours | Significant Degradation | I-1 to I-5 | [4][5] |

| 0.1N HCl | 9.4% Degradation | - | [9] | |

| Base Hydrolysis | 1M NaOH at 80°C for 24 hours | Significant Degradation | N1 | [1][5] |

| 0.1N NaOH | 23.34% Degradation | - | [9] | |

| 2N NaOH, boiled for 1 hour | Degradation observed | - | [10] | |

| Oxidative Degradation | 3-15% H₂O₂ at 80°C for 24 hours | Complete Degradation | Ox1, Ox4, Ox5 | [1][5] |

| 3% H₂O₂ | 3.44% Degradation | - | [9] | |

| Thermal Degradation | 80°C for 24 hours (in water) | Degradation observed | - | [5] |

| 70°C for 3 hours (solid state) | 27.11% Degradation | - | [9] | |

| Photolytic Degradation | 500 W/m² for 24-48 hours (in solution) | Complete Degradation after 48h | UV1, UV2, UV4 | [1][5] |

| 500 W/m² for 120 hours (solid state) | Degradation observed | - | [5] | |

| UV radiation for 2 hours | 2.76% Degradation | - | [9] |

Experimental Protocols

Detailed methodologies are crucial for replicating stability studies. The following protocols are synthesized from published literature on Ivabradine Hydrochloride.

Forced Degradation Protocol

A general protocol for conducting forced degradation studies on Ivabradine is as follows:

-

Preparation of Stock Solution: Prepare a stock solution of Ivabradine Hydrochloride in a suitable solvent (e.g., methanol or a mixture of buffer and organic solvent).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with an equal volume of 2N HCl and heat at 80°C for a specified period (e.g., 24 hours).[5][10] Neutralize the solution with 2N NaOH before analysis.

-

Base Hydrolysis: Treat the drug solution with an equal volume of 1M NaOH and heat at 80°C for a specified period (e.g., 24 hours).[5][10] Neutralize the solution with 1M HCl before analysis.

-

Oxidative Degradation: Treat the drug solution with various concentrations of hydrogen peroxide (e.g., 3%, 7.5%, 15%) and heat at 80°C for 24 hours.[5][10]

-

Thermal Degradation: Expose a solid sample of the drug to dry heat in an oven at a specified temperature (e.g., 70-80°C) for a defined duration.[5][9] Alternatively, heat a solution of the drug.

-

Photolytic Degradation: Expose a solution or solid sample of the drug to UV radiation (e.g., 500 W/m²) in a photostability chamber for a specified duration.[5][9]

-

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A common method utilizes a C18 column with a mobile phase consisting of a buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent like acetonitrile or methanol, with UV detection at approximately 286 nm.[4][7][11]

Stability Assessment of Deuterated Internal Standard

To ensure the reliability of quantitative data, the stability of Ivabradine-d3 Hydrochloride as an internal standard should be validated under conditions that mimic sample handling and storage.[4]

-

Prepare Quality Control (QC) Samples: Spike a blank matrix with the analyte and the deuterated internal standard at a working concentration.[4]

-

Establish Baseline (T0): Analyze the QC samples immediately to establish a baseline response ratio (analyte peak area / internal standard peak area).[4]

-

Short-Term and Long-Term Storage: Store QC samples at appropriate temperatures (e.g., room temperature for short-term, -20°C or -80°C for long-term).[4]

-

Freeze-Thaw Cycles: Subject QC samples to a minimum of three freeze-thaw cycles, mimicking sample handling procedures.[4]

-

Analysis and Data Evaluation: Analyze the stored and cycled samples at predefined time points. The stability is considered acceptable if the response ratios are within a predefined acceptance criterion, typically ±15% of the baseline value.[4]

Degradation Pathway

The degradation of Ivabradine involves several pathways, primarily hydrolysis of the lactam ring and oxidation. The following diagram illustrates the proposed degradation pathways under various stress conditions.

Caption: Proposed degradation pathways of Ivabradine under different stress conditions.

Conclusion

Ivabradine-d3 Hydrochloride is a stable compound under recommended storage conditions, with low temperatures (-20°C), dry environments, and protection from moisture being key to preserving its integrity. The stability profile, largely inferred from its non-deuterated counterpart, indicates susceptibility to degradation under hydrolytic, oxidative, thermal, and photolytic stress. The provided data and protocols serve as a valuable resource for researchers and drug development professionals in designing stability studies, developing analytical methods, and ensuring the accurate and reliable use of Ivabradine-d3 Hydrochloride in their work.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. waters.com [waters.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. benchchem.com [benchchem.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. youtube.com [youtube.com]

Ivabradine-d3 Hydrochloride: A Technical Guide to the Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for Ivabradine-d3 Hydrochloride. Ivabradine-d3 Hydrochloride is the deuterated form of Ivabradine Hydrochloride, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used in the treatment of heart failure and angina.[1] The deuterium-labeled compound is primarily intended for use as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in pharmacokinetic and metabolic studies.[1][2] This document outlines the typical analytical tests, experimental protocols, and specifications that define the quality and purity of this critical reference material.

Chemical and Physical Properties

A Certificate of Analysis for Ivabradine-d3 Hydrochloride will begin by defining the fundamental properties of the compound.

| Property | Specification |

| Chemical Name | (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl-d3)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, monohydrochloride[1] |

| CAS Number | 1217809-61-4[3][4] |

| Molecular Formula | C₂₇H₃₃D₃N₂O₅ • HCl[1] |

| Molecular Weight | 508.1 g/mol [1] |

| Appearance | White to off-white solid/powder |

| Solubility | Soluble in DMSO and Methanol[1] |

Analytical Specifications and Test Results

The core of the CoA is the summary of analytical tests performed to confirm the identity, purity, and quality of the batch. The following table represents typical tests and acceptance criteria.

| Test | Method | Acceptance Criteria |

| Identification by ¹H-NMR | Proton NMR | Conforms to the structure of Ivabradine-d3 HCl |

| Identification by MS | Mass Spectrometry | Conforms to the molecular weight |

| Chromatographic Purity | RP-HPLC (UV, 286 nm) | ≥ 98.0% |

| Assay | RP-HPLC (UV, 286 nm) | 95.0% - 105.0% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% deuterated forms (d₁, d₂, d₃)[1] |

| Water Content | Karl Fischer | ≤ 1.0% |

| Residual Solvents | GC-HS | Meets ICH Q3C limits |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of results.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

This method is used to separate Ivabradine-d3 from any impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 7.3) and an organic solvent (e.g., acetonitrile or methanol). A common ratio is a 40:60 (v/v) mixture of buffer and methanol.[5][6]

-

Column Temperature: 35 °C.[7]

-

Detection Wavelength: 286 nm.[8]

-

Injection Volume: 10 µL.[5]

-

Sample Preparation: A stock solution is prepared by accurately weighing and dissolving the Ivabradine-d3 HCl standard in the mobile phase to a known concentration (e.g., 1 mg/mL). Working solutions for linearity and analysis are prepared by diluting the stock solution.[9]

-

Procedure: The system is equilibrated with the mobile phase until a stable baseline is achieved. A blank (mobile phase), a standard solution, and the sample solution are injected. The retention time of the main peak in the sample chromatogram should correspond to that of the standard. Purity is calculated based on the area percentage of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identification and Isotopic Purity

MS is used to confirm the molecular weight and the degree of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure: A dilute solution of the sample is infused into the mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecular ion [M+H]⁺.

-

Identification: The observed mass-to-charge ratio (m/z) is compared to the theoretical m/z for the deuterated compound.

-

Isotopic Purity: The relative intensities of the ions corresponding to the unlabeled (d₀), partially labeled (d₁, d₂), and fully labeled (d₃) species are measured to calculate the isotopic enrichment. For a high-quality standard, the d₃ species should be predominant.[10]

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

¹H-NMR provides detailed information about the chemical structure and confirms the position of deuterium labeling.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.

-